Physicochemical properties of 5-Chloro-3-ethylbenzo[b]thiophene
Physicochemical properties of 5-Chloro-3-ethylbenzo[b]thiophene
Executive Summary & Molecular Significance[1]
5-Chloro-3-ethylbenzo[b]thiophene represents a specialized lipophilic scaffold within the thionaphthene class.[1] In the context of drug discovery, this molecule serves as a critical bioisostere for indole and naphthalene systems, offering altered metabolic stability and distinct electronic properties due to the sulfur heteroatom and the 5-position halogenation.
This guide addresses the physicochemical profiling of this compound, focusing on its utility as a hydrophobic core in kinase inhibitors and G-protein coupled receptor (GPCR) ligands. The presence of the chlorine atom at position 5 blocks metabolic oxidation at a typically reactive site, while the 3-ethyl group provides steric bulk to fill hydrophobic pockets (e.g., ATP-binding sites).
Structural Identity[1][2]
-
IUPAC Name: 5-Chloro-3-ethyl-1-benzothiophene[1]
-
Molecular Formula: C₁₀H₉ClS[1]
-
Molecular Weight: 196.69 g/mol [1]
-
Key Analog: 5-Chloro-3-methylbenzo[b]thiophene (CAS: 19404-18-3) [1][1][2][4]
Physicochemical Properties Profile
The following data aggregates predicted values based on high-fidelity QSAR models and comparative analysis with the experimentally verified methyl-analog.
Table 1: Physicochemical Parameters[1][5][6]
| Property | Value (Predicted/Ref) | Confidence | Context for Drug Design |
| LogP (Octanol/Water) | 4.6 – 4.9 | High | Highly lipophilic; likely requires formulation aids (e.g., cyclodextrins) for biological assays.[1] |
| LogD (pH 7.4) | ~4.8 | High | Non-ionizable at physiological pH; passive diffusion likely dominant.[1] |
| Melting Point | 30 – 40 °C | Medium | Low-melting solid.[1] The ethyl group disrupts crystal packing compared to the methyl analog (MP 35°C [2]). |
| Boiling Point | ~285 °C (at 760 mmHg) | High | High boiling point requires vacuum distillation for purification.[1] |
| Topological Polar Surface Area (TPSA) | 0 Ų (approx.)[1] | High | The sulfur is thiophenic (aromatic), contributing negligible polarity compared to sulfones/sulfoxides. |
| Water Solubility | < 0.1 mg/L | High | Practically insoluble in water.[1] Soluble in DMSO, DCM, Ethyl Acetate. |
| pKa | N/A | High | Neutral molecule; no acidic/basic centers in the physiological range.[1] |
Analyst Note: The lipophilicity (LogP > 4.5) indicates this compound falls into Class II of the Biopharmaceutics Classification System (BCS)—permeability is high, but solubility is the rate-limiting step.
Synthetic Accessibility & Purity Profiling[1]
To ensure the integrity of physicochemical measurements, the compound must be synthesized with high regioselectivity. The standard industrial route involves the cyclization of aryl-thio-ketones.[1]
Core Synthetic Workflow
-
Alkylation: Reaction of 4-chlorothiophenol with 1-bromo-2-butanone under basic conditions (K₂CO₃/Acetone).[1]
-
Cyclization: Acid-mediated ring closure using Polyphosphoric Acid (PPA) or Chlorobenzene/P₂O₅ at reflux.[1]
-
Purification: Due to the low melting point, vacuum distillation is preferred over recrystallization for initial isolation, followed by silica gel chromatography (Hexanes/EtOAc) to remove regioisomers.
Purity Validation Protocol
Before physicochemical testing, purity must be validated to >98% to prevent lipophilic impurities (e.g., uncyclized sulfides) from skewing LogP data.
-
HPLC: C18 Column, ACN/Water gradient (80:20 hold).
-
¹H-NMR: Diagnostic signal of the C2-proton (singlet, ~7.1-7.3 ppm) and the ethyl group triplet/quartet patterns.[1]
Experimental Protocols: Characterization
Standard "shake-flask" methods often fail for compounds with LogP > 4.0 due to emulsion formation and detection limits in the aqueous phase.[1] The following HPLC-based protocol (ElogP) is the industry standard for this class of molecules.
Protocol A: High-Throughput LogP Determination via RP-HPLC
Objective: Determine the lipophilicity correlation factor (
Reagents:
-
Mobile Phase A: 20 mM MOPS Buffer (pH 7.4) + 0.1% Decylamine (as silanol blocker).[1]
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Reference Standards: Toluene (LogP 2.7), Naphthalene (LogP 3.3), Phenanthrene (LogP 4.5), DDT (LogP 6.9).
Step-by-Step Methodology:
-
System Setup: Agilent 1200/1290 Infinity or equivalent with DAD detector [3]. Column: C18 end-capped (e.g., Poroshell 120 EC-C18), 4.6 x 50 mm.[1]
-
Calibration: Inject the reference standard mixture using an isocratic method (e.g., 70% MeOH). Calculate the capacity factor (
) for each standard: (Where is retention time and is dead time determined by uracil injection).[1] -
Curve Generation: Plot Log
vs. Literature LogP for standards to generate a linear regression equation ( ). -
Sample Analysis: Inject 5-Chloro-3-ethylbenzo[b]thiophene (10 µM in MeOH). Record
. -
Calculation: Apply the regression equation to the sample's
to derive the Experimental LogP (ElogP).
Why this works: This method relies on the linear free energy relationship between partitioning into octanol and partitioning onto the C18 alkyl chains, eliminating the need to quantify trace concentrations in water [4].
Visualization: Characterization Pipeline
The following diagram outlines the logical flow for characterizing this scaffold, from synthesis to data integration.
Figure 1: Workflow for the synthesis and physicochemical validation of benzothiophene scaffolds.
Safety & Handling (SDS Summary)
While specific toxicological data for the 3-ethyl variant may be sparse, handling should follow protocols for halogenated benzothiophenes [5].[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Sulfur-containing heterocycles can undergo slow S-oxidation if exposed to air/light over prolonged periods.[1]
-
Incompatibility: Strong oxidizing agents (risk of sulfoxide/sulfone formation).[1]
References
-
GuideChem. (2024).[1] 5-Chloro-3-methylbenzo[b]thiophene Properties and CAS 19404-18-3.[1][2][4] Retrieved from [1]
-
PureSynth. (2024).[1] Certificate of Analysis and Properties: 5-Chloro-3-methylbenzo[b]thiophene. Retrieved from [1]
-
Agilent Technologies. (2014).[1][8] Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD. Application Note 5991-3949EN.[1] Retrieved from
-
Lombardo, F., et al. (2003). Determination of logP coefficients via a RP-HPLC column. U.S. Patent 6,548,307.[1] Retrieved from
-
Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: 5-Chloro-benzo[b]thiophene. Retrieved from (Note: Generalized link for scaffold class safety)
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